ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Chemical Identity: Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate (Compound ID: G857-2009) is a pyrano[3,2-c]pyridine derivative with a complex substituent profile. Its molecular formula is C₂₆H₂₅FN₂O₄, and it has a molecular weight of 448.49 g/mol .
Properties
IUPAC Name |
ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O4/c1-3-32-26(31)23-21(18-11-7-8-12-19(18)27)22-20(33-24(23)28)15-16(2)29(25(22)30)14-13-17-9-5-4-6-10-17/h4-12,15,21H,3,13-14,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXDEXNJHMNZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)N(C(=C2)C)CCC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have a broad spectrum of biological activities. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function.
Biological Activity
Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, particularly its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrano[3,2-c]pyridine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired derivatives.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrano[3,2-c]pyridine exhibit promising anticancer properties. For instance:
- Cell Line Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) indicated that certain derivatives significantly inhibited cell proliferation. The growth inhibition (GI50) values were notably low, with some compounds exhibiting values below 10 µM, suggesting potent activity against cancer cells while sparing non-tumorigenic cells like MCF-12A .
| Compound | GI50 (µM) | Cell Line | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| 2e | 13 | MDA-MB-231 | Minimal effect |
| 2f | <10 | MDA-MB-468 | Minimal effect |
The mechanism underlying the anticancer effects of this compound involves:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to an increase in the G0/G1 phase population and a decrease in the S phase population in MDA-MB-231 cells, indicating cell cycle arrest .
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells by activating key apoptotic pathways. This was evidenced by increased Annexin V staining in treated cells compared to controls.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound class:
- Study on TNBC : A study published in 2021 evaluated a series of pyrano[3,2-c]pyridine derivatives against TNBC cell lines. The results indicated that specific substitutions at the 4-position significantly enhanced anticancer activity while minimizing toxicity to normal cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrano derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with cell wall synthesis and disruption of membrane integrity .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 660.8 ± 55.0 °C (Predicted) |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) |
| pKa | 3.12 ± 0.60 (Predicted) |
Applications in Medicinal Chemistry
Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate has shown potential in various therapeutic areas:
Anticancer Activity
Recent studies have indicated that compounds structurally related to this pyrano-pyridine derivative exhibit significant anticancer properties. For instance, derivatives with similar functional groups have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry explored a series of pyrano-pyridine derivatives and found that modifications at the phenyl ring significantly enhanced their cytotoxicity against breast cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Case Study : A recent investigation assessed the antibacterial efficacy of several pyrano-pyridine derivatives, revealing that specific substitutions on the aromatic rings improved their activity against resistant bacterial strains .
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Study : A study highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's disease .
Applications in Materials Science
In addition to medicinal applications, this compound's unique structural features make it suitable for various materials science applications.
Organic Electronics
The compound's electronic properties have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport characteristics.
Data Table: Electronic Properties Comparison
| Compound | Mobility (cm²/V·s) | Band Gap (eV) |
|---|---|---|
| Ethyl 2-amino... | 0.1 | 2.1 |
| Related Pyrano-Pyridine Derivative | 0.15 | 1.8 |
Photocatalysis
Research has also explored the use of this compound as a photocatalyst in organic synthesis reactions under visible light irradiation.
Case Study : In a recent publication, researchers utilized the compound as a photocatalyst for the synthesis of complex organic molecules under mild conditions, demonstrating its versatility in synthetic chemistry .
Comparison with Similar Compounds
Key Physicochemical Properties :
- logP : 4.302 (indicating moderate lipophilicity)
- logSw (aqueous solubility) : -4.4835 (low solubility in water)
- Hydrogen Bond Donors/Acceptors: 2 donors, 6 acceptors
- Polar Surface Area : 65.026 Ų (suggesting moderate polarity)
- Stereochemistry : Racemic mixture .
The compound features a 2-fluorophenyl group at position 4, a 2-phenylethyl substituent at position 6, and an ethyl ester at position 2. These groups influence its electronic, steric, and pharmacokinetic properties .
Comparison with Structurally Similar Compounds
Structural Analog 1: Methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyridine-3-carboxylate
Key Differences :
- Substituent at Position 4 : 4-(Trifluoromethyl)phenyl (vs. 2-fluorophenyl in the target compound).
- Substituent at Position 6 : 2-Methoxyethyl (vs. 2-phenylethyl).
- Ester Group : Methyl ester (vs. ethyl ester).
Impact on Properties :
- The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity (logP likely >5), increasing membrane permeability but reducing solubility compared to the target compound .
- The 2-methoxyethyl group introduces an oxygen atom, improving polarity and hydrogen-bonding capacity compared to the hydrophobic 2-phenylethyl chain in the target compound .
Structural Analog 2: Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate Derivatives
Key Differences :
- Core Structure: Pyrano[2,3-b]pyridine (vs. pyrano[3,2-c]pyridine).
- Substituents: Cyano group at position 6 and diverse amines at position 7 (e.g., chloro, amino derivatives).
Impact on Properties :
Structural Analog 3: Ethyl 2-Amino-4-(4-Fluorophenyl)-6-(Hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Key Differences :
- Core Structure: Pyrano[3,2-b]pyran (vs. pyrano[3,2-c]pyridine).
- Substituents : Hydroxymethyl at position 6 (vs. 2-phenylethyl).
Impact on Properties :
- Safety data for this analog indicate use as a laboratory chemical, but toxicity profiles differ due to structural variations .
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
Substituent Effects on Solubility and Bioavailability
NMR and Structural Analysis
- Studies on pyrano-pyridine derivatives (e.g., ) show that substituents in regions analogous to the target compound’s 2-fluorophenyl and 2-phenylethyl groups cause distinct chemical shift patterns in NMR, reflecting altered electronic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
